

The Environmental Fate and Degradation of Fluoxastrobin: A Technical Guide

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Compound of Interest

Compound Name: *Fluoxastrobin*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the environmental fate and degradation of the strobilurin fungicide, **Fluoxastrobin**, in soil and water. The information is compiled from various scientific sources and regulatory documents to assist researchers and professionals in understanding its environmental behavior.

Executive Summary

Fluoxastrobin is a systemic fungicide with translaminar activity, meaning it can move through the leaf tissue to protect untreated surfaces.^[1] Its persistence and mobility in the environment are critical factors in assessing its potential impact on non-target organisms and ecosystems. This guide details its degradation pathways, half-life in soil and water, sorption characteristics, and the formation of its primary metabolites.

Physicochemical Properties

A fundamental understanding of **Fluoxastrobin**'s physicochemical properties is essential for interpreting its environmental fate.

Property	Value	Reference
Molecular Formula	C ₂₁ H ₁₆ ClFN ₄ O ₅	[2]
Molecular Weight	458.83 g/mol	[2]
Water Solubility	2.56 mg/L	[2]
Vapor Pressure	4.22 x 10 ⁻¹² mm Hg at 20°C	[2]
Log K _{ow} _ (Octanol-Water Partition Coefficient)	2.85 at 20°C	[2]
Henry's Law Constant	1.1 x 10 ⁻¹² atm·m ³ /mol	[2]

Environmental Fate and Degradation in Soil

The degradation of **Fluoxastrobin** in soil is influenced by both biotic and abiotic factors, with microbial metabolism being a key driver.

Aerobic Soil Metabolism

Under aerobic conditions, **Fluoxastrobin** degrades at a moderate to slow rate, depending on the soil characteristics. Biodegradation is considered the primary dissipation route.

Anaerobic Soil Metabolism

Data on the anaerobic degradation of **Fluoxastrobin** is limited in the reviewed literature. However, standard protocols exist for such studies, which are crucial for assessing the fungicide's fate in flooded or waterlogged soil conditions where anaerobic environments are prevalent.

Soil Sorption and Mobility

Fluoxastrobin exhibits low to moderate mobility in soil, with a tendency to adsorb to soil organic matter.

Table 1: Soil Degradation and Sorption Data for **Fluoxastrobin**

Parameter	Value	Conditions	Reference
Aerobic Soil Metabolism (DT ₅₀)	29.4 - 393 days (average 141 days)	Varies with soil texture (e.g., sandy loam to loamy sand)	[2]
58.8 days (typical)	Laboratory, 20°C	[3]	
11.6 - 12.2 days	Field study, soil	[4]	
Anaerobic Soil Metabolism (DT ₅₀)	Data not available in reviewed literature	-	
Soil Organic Carbon-Water Partitioning Coefficient (K _{oc})	424 - 1582 mL/g	-	[2]

Environmental Fate and Degradation in Water

In aquatic environments, the degradation of **Fluoxastrobin** is primarily driven by photolysis, while hydrolysis plays a less significant role.

Hydrolysis

Fluoxastrobin is stable to abiotic hydrolysis in sterile buffered solutions at pH 4, 7, and 9 at 50°C, indicating that hydrolysis is not a major degradation pathway under typical environmental conditions.[2]

Aqueous Photolysis

Photodegradation in water is a significant route of dissipation for **Fluoxastrobin**.

Table 2: Aquatic Degradation Data for **Fluoxastrobin**

Parameter	Value	Conditions	Reference
Hydrolysis	Stable	pH 4, 7, 9 at 50°C	[2]
Aqueous Photolysis Half-life	3.8 - 4.1 days	Laboratory, corresponding to 18.6 - 21.6 days under summer solar conditions in Phoenix, AZ	[2]

Major Degradation Products

The degradation of **Fluoxastrobin** in soil and water leads to the formation of several metabolites. The primary metabolites identified are:

- HEC-5725-deschlorophenyl (HEC 7155): A major metabolite found in soil.[2]
- HEC-5725-oxazepine: A major degradate found in aqueous studies, primarily formed through direct photolysis in sterile water.
- HEC-5725-carboxylic acid (HEC 7180): A soil metabolite.

Quantitative data on the formation of these metabolites is limited in the public literature, but their presence is a key aspect of the overall environmental fate assessment.

Experimental Protocols

The following sections detail the methodologies for key experiments used to assess the environmental fate of **Fluoxastrobin**, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Aerobic and Anaerobic Soil Metabolism (OECD 307)

This study evaluates the rate and pathway of pesticide degradation in soil under both aerobic and anaerobic conditions.[5][6][7]

Methodology:

- **Soil Selection:** A range of representative soils are chosen, characterized by their organic carbon content, pH, clay content, and microbial biomass.[6]
- **Test Substance Application:** The test substance, typically radiolabelled (e.g., with ^{14}C), is applied to the soil samples at a rate equivalent to the maximum recommended field application rate.[6]
- **Incubation:**
 - **Aerobic:** Soil samples are incubated in the dark in flow-through systems or biometer-type flasks at a constant temperature (e.g., 20°C). [5] The soil moisture is maintained at an optimal level for microbial activity. A stream of air is passed through the system to maintain aerobic conditions, and evolved $^{14}\text{CO}_2$ is trapped to measure mineralization.[5]
 - **Anaerobic:** After an initial aerobic phase to allow for the establishment of microbial populations, the soil is flooded with water, and the system is purged with an inert gas (e.g., nitrogen) to create anaerobic conditions. The incubation then proceeds in the dark.
- **Sampling and Analysis:** At specified intervals, replicate soil samples are extracted using appropriate solvents.[5] The extracts are analyzed by methods such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS) to identify and quantify the parent compound and its transformation products.[8] Non-extractable residues are quantified by combustion analysis.

Adsorption/Desorption Using a Batch Equilibrium Method (OECD 106)

This method determines the extent to which a pesticide adsorbs to soil particles and its potential for desorption, providing insights into its mobility.[8]

Methodology:

- **Soil and Solution Preparation:** Several soil types with varying characteristics are used. A stock solution of the test substance is prepared in a 0.01 M CaCl_2 solution.
- **Adsorption Phase:** Known volumes of the test substance solution are added to weighed amounts of soil in centrifuge tubes. The soil-to-solution ratio is typically varied. The tubes are

agitated in the dark at a constant temperature until equilibrium is reached (pre-determined in a preliminary test).

- **Equilibrium and Analysis:** After agitation, the soil suspension is separated by centrifugation. The concentration of the test substance in the supernatant (aqueous phase) is determined. The amount adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution.
- **Desorption Phase:** The supernatant from the adsorption phase is replaced with a fresh solution of 0.01 M CaCl₂. The tubes are agitated again until a new equilibrium is reached. The concentration of the test substance in the aqueous phase is measured to determine the amount desorbed.
- **Data Analysis:** The adsorption and desorption data are used to calculate the soil-water distribution coefficient (K_d) and the soil organic carbon-water partitioning coefficient (K_{oc}).

Aqueous Photolysis (OECD 316)

This study assesses the degradation of a chemical in water due to exposure to light.^[9]

Methodology:

- **Solution Preparation:** A sterile, buffered aqueous solution of the test substance is prepared. The pH of the buffer is chosen to be environmentally relevant (e.g., pH 5, 7, and 9).
- **Irradiation:** The solutions are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters).^[9] Control samples are kept in the dark to account for any degradation not caused by light (e.g., hydrolysis). The temperature is maintained at a constant level (e.g., 25°C).^[9]
- **Sampling and Analysis:** Samples of the irradiated and dark control solutions are taken at various time points. The concentration of the parent compound and any photoproducts are determined using analytical techniques like LC-MS/MS.
- **Data Analysis:** The degradation rates in the light-exposed and dark control samples are compared to determine the photolysis rate constant and the photolytic half-life (DT_{50}).

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The analysis of **Fluoxastrobin** and its metabolites in soil and water samples is typically performed using LC-MS/MS due to its high sensitivity and selectivity.^[3]^[4]

Sample Preparation (General Steps):

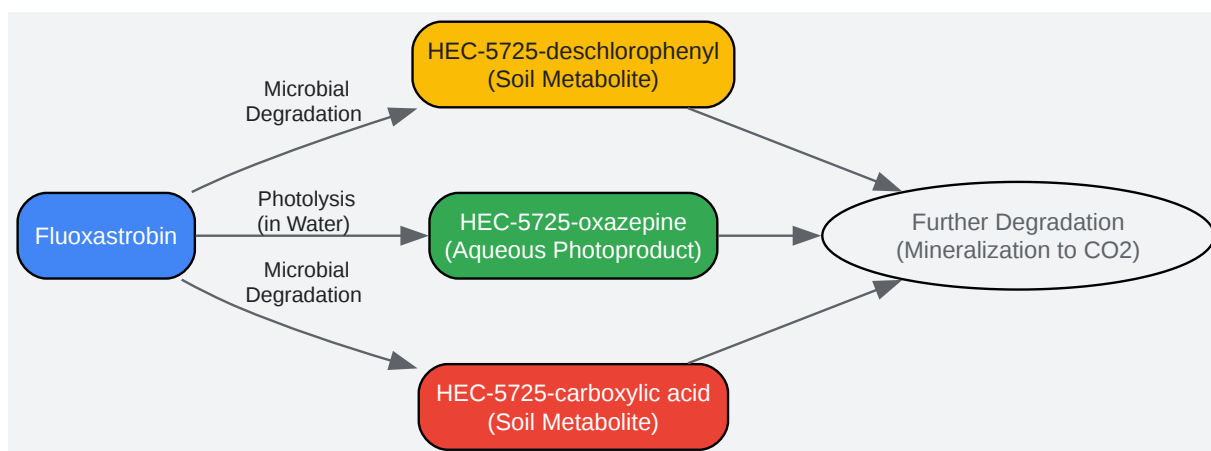
- Water: Samples may be directly injected or pre-concentrated using solid-phase extraction (SPE).^[3]
- Soil: Soil samples are extracted with an organic solvent (e.g., acetonitrile). The extract is then cleaned up using techniques like dispersive solid-phase extraction (dSPE) to remove interfering matrix components.^[4]

LC-MS/MS Parameters (Illustrative):

- Liquid Chromatography:
 - Column: A reverse-phase column (e.g., C18) is commonly used.
 - Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium formate to improve ionization.
- Mass Spectrometry:
 - Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
 - Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, where specific precursor-to-product ion transitions are monitored for the parent compound and its metabolites.

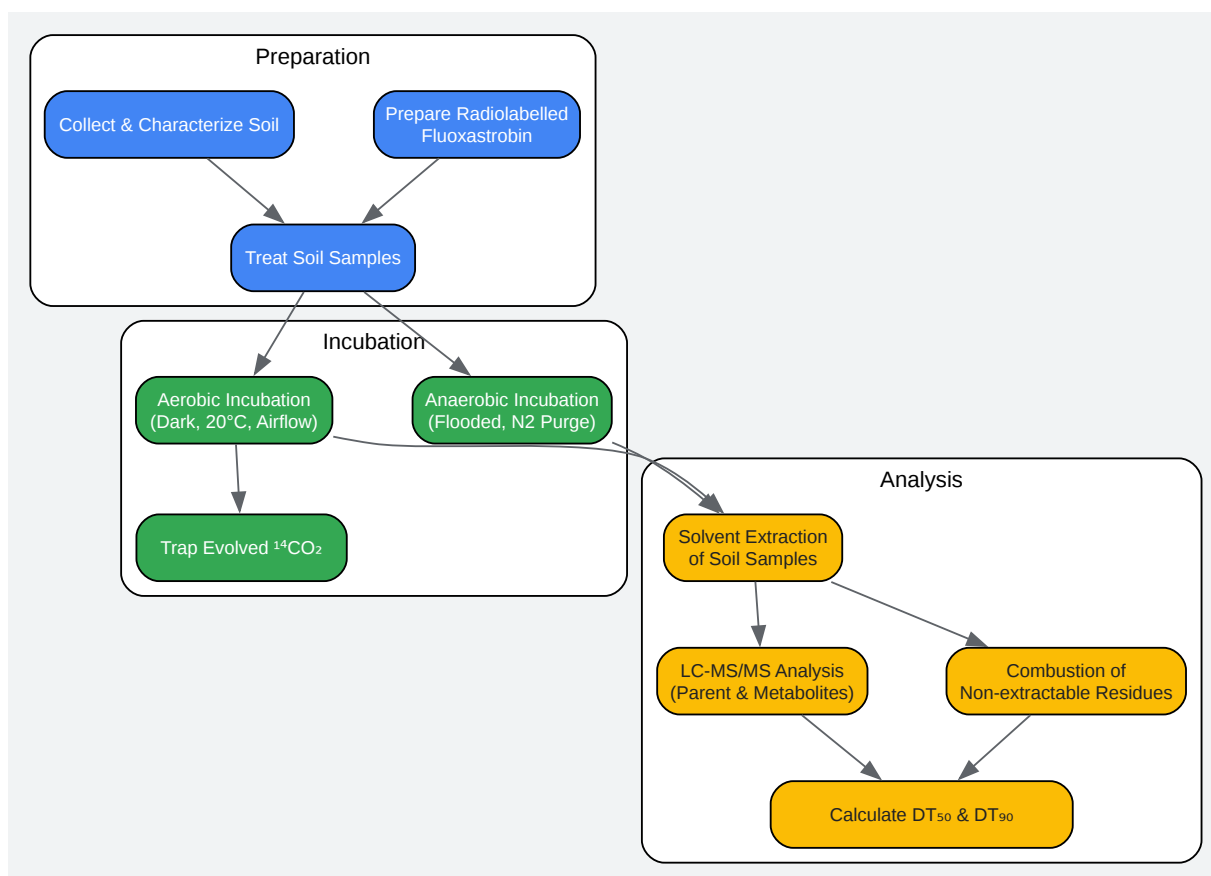
Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the degradation pathway of **Fluoxastrobin** and the experimental workflows.



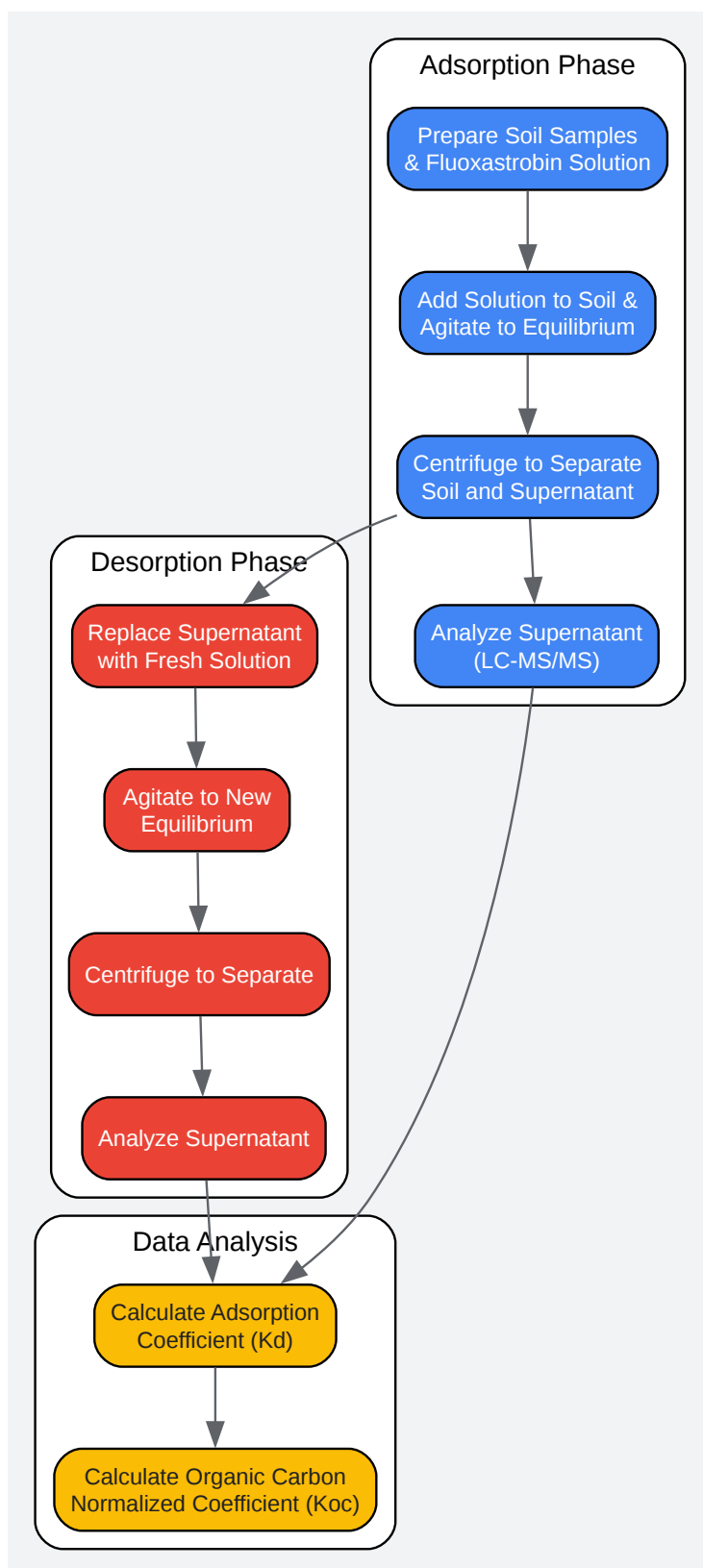
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Figure 1: Proposed degradation pathway of **Fluoxastrobin** in soil and water.



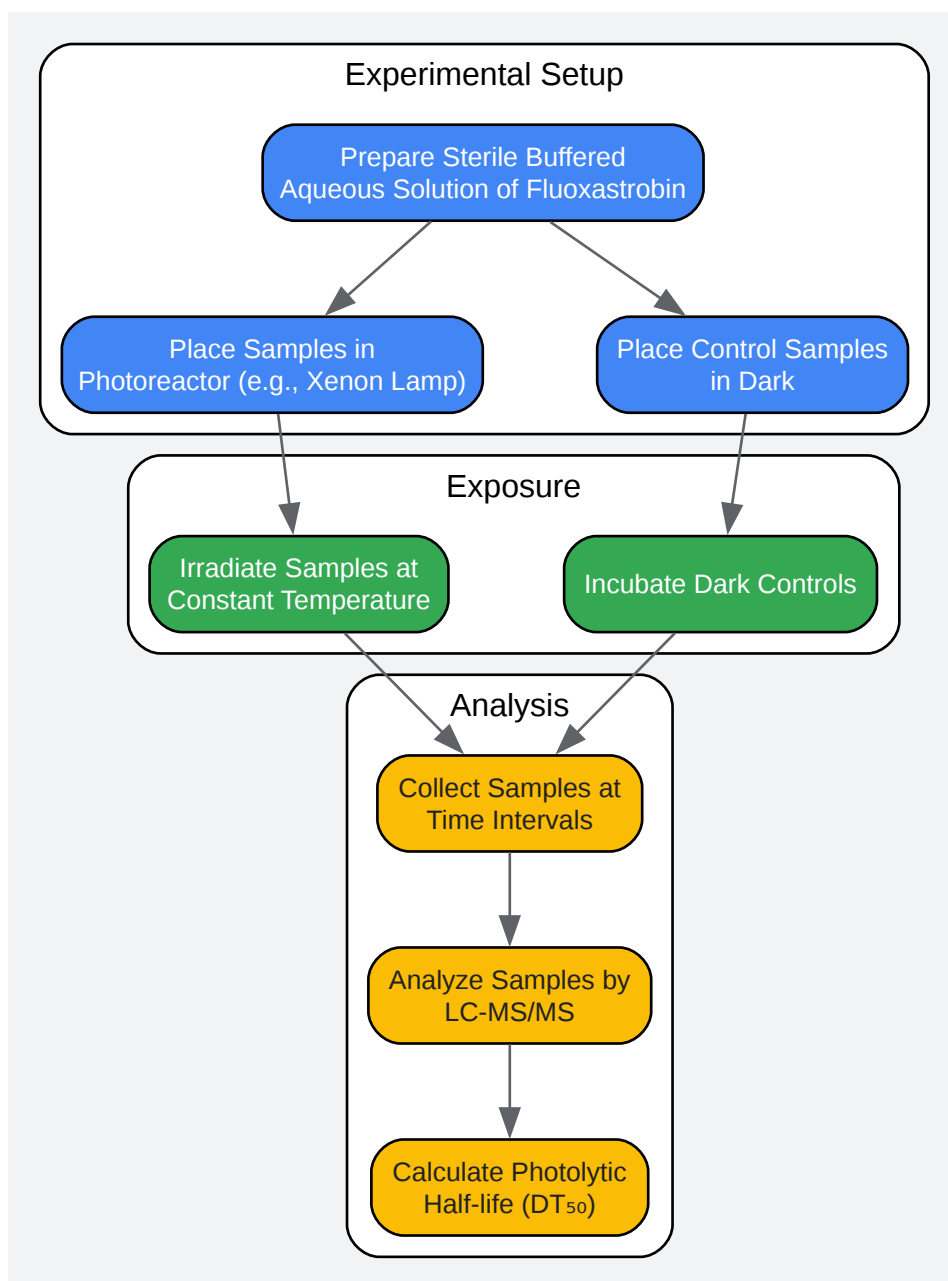
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Figure 2: Experimental workflow for soil metabolism studies (OECD 307).



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Figure 3: Experimental workflow for adsorption/desorption studies (OECD 106).



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Figure 4: Experimental workflow for aqueous photolysis studies (OECD 316).

Conclusion

The environmental fate of **Fluoxastrobin** is characterized by moderate persistence in soil, with aerobic biodegradation being the primary degradation pathway. Its mobility in soil is limited due to its tendency to adsorb to organic matter. In aquatic systems, photolysis is the main route of degradation. The formation of metabolites such as HEC-5725-deschlorophenyl and HEC-5725-

oxazepine is an important aspect of its environmental transformation. This guide provides a foundational understanding for researchers and professionals involved in the development and environmental risk assessment of this fungicide. Further research into its anaerobic degradation and the quantification of metabolite formation would provide a more complete environmental profile.

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